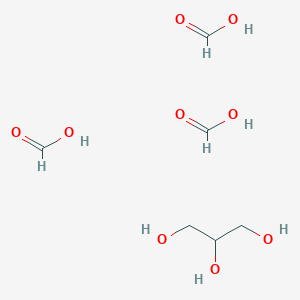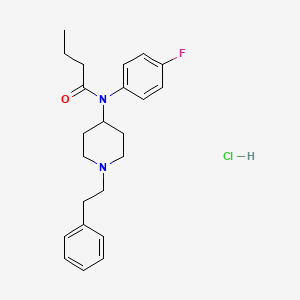
Para-fluorobutyryl fentanyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Para-fluorobutyryl fentanyl hydrochloride is an opioid analgesic that is structurally similar to fentanyl. It is a synthetic compound that has been used as a designer drug and is known for its potent analgesic properties. This compound is an analog of butyrfentanyl and has been associated with fatal overdoses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of para-fluorobutyryl fentanyl hydrochloride typically involves the following steps:
Preparation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Formation of Para-fluorobutyryl Fentanyl: The final step involves reacting 4-anilino-N-phenethylpiperidine with para-fluorobutyryl chloride in the presence of halogenated hydrocarbons.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions and purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Para-fluorobutyryl fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenated hydrocarbons and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce deoxygenated derivatives.
Scientific Research Applications
Para-fluorobutyryl fentanyl hydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.
Biology: The compound is studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Research focuses on its analgesic properties and potential therapeutic uses, although its high potency and risk of overdose limit its clinical applications.
Industry: It is used in forensic toxicology for the identification and quantification of fentanyl analogs in biological samples
Mechanism of Action
Para-fluorobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of intracellular signaling pathways that result in analgesia, sedation, and euphoria. The compound’s high affinity for these receptors contributes to its potent analgesic effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorofentanyl: Similar in structure but differs in the position of the fluorine atom.
Butyrfentanyl: Lacks the fluorine substitution.
Acetylfentanyl: Has an acetyl group instead of a butyryl group.
Furanylfentanyl: Contains a furan ring instead of the butyryl group.
Uniqueness
Para-fluorobutyryl fentanyl hydrochloride is unique due to the presence of the para-fluoro group, which enhances its binding affinity to the mu-opioid receptors. This structural modification contributes to its high potency and distinct pharmacological profile compared to other fentanyl analogs .
Properties
CAS No. |
2306823-23-2 |
|---|---|
Molecular Formula |
C23H30ClFN2O |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-2-6-23(27)26(21-11-9-20(24)10-12-21)22-14-17-25(18-15-22)16-13-19-7-4-3-5-8-19;/h3-5,7-12,22H,2,6,13-18H2,1H3;1H |
InChI Key |
PHLSIUUOEZTSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine](/img/structure/B12351945.png)
![4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine](/img/structure/B12351953.png)
![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)
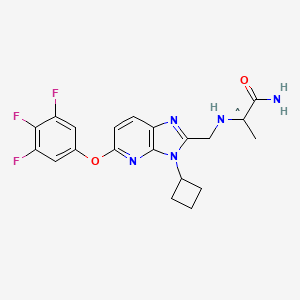


![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)
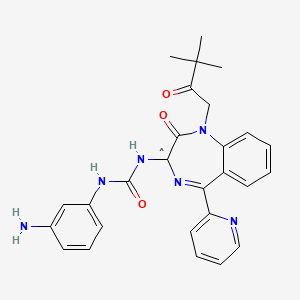
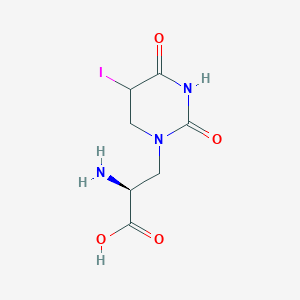

![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
![8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352025.png)
